molecular formula C24H28N2O6 B12500173 Fmoc-Ser(tBu)-Gly-OH

Fmoc-Ser(tBu)-Gly-OH

Cat. No.: B12500173
M. Wt: 440.5 g/mol
InChI Key: KXWFIADQSGXDHH-UHFFFAOYSA-N
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Description

Fmoc-Ser(tBu)-Gly-OH: is a compound used in peptide synthesis. It is a derivative of serine and glycine, where the serine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyl (tBu) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(tBu)-Gly-OH typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with an Fmoc group. The glycine is then coupled to the protected serine using standard peptide coupling reagents such as HBTU, HATU, or DIC in the presence of a base like DIPEA .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ser(tBu)-Gly-OH undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-Ser(tBu)-Gly-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function .

Biology: In biological research, this compound is used to create peptides that mimic natural proteins. These peptides can be used to study enzyme-substrate interactions, protein-protein interactions, and cellular signaling pathways .

Medicine: this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways involved in diseases, offering potential treatments for conditions such as cancer, diabetes, and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-Ser(tBu)-Gly-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group of serine, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing selective deprotection and coupling reactions .

Molecular Targets and Pathways: As a building block in peptide synthesis, this compound does not have specific molecular targets or pathways. the peptides synthesized using this compound can interact with various proteins, enzymes, and receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of serine and glycine residues, providing flexibility in peptide synthesis. The presence of both Fmoc and tert-butyl protecting groups allows for selective deprotection and coupling, making it a versatile building block in SPPS .

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-14-20(22(29)25-12-21(27)28)26-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)

InChI Key

KXWFIADQSGXDHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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